Product packaging for [3H]vesamicol(Cat. No.:)

[3H]vesamicol

Número de catálogo: B10771178
Peso molecular: 261.39 g/mol
Clave InChI: YSSBJODGIYRAMI-SETVJMCQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

[3H]Vesamicol is a high-specific-activity radioligand specifically developed for the in vitro study of the vesicular acetylcholine transporter (VAChT). This compound acts as a potent and selective non-competitive antagonist of VAChT, binding with high affinity to a site distinct from that of acetylcholine. By inhibiting the uptake of acetylcholine into synaptic vesicles, this compound serves as an indispensable pharmacological tool for quantifying VAChT density (Bmax) and affinity (Kd) in binding assays, autoradiography, and tissue homogenate studies. Its primary research applications include the investigation of cholinergic nerve terminal integrity, the exploration of presynaptic cholinergic function in neurodegenerative diseases such as Alzheimer's and Parkinson's, and the screening of novel compounds for VAChT interaction. The tritium label provides optimal resolution for sensitive and precise detection, making it a critical reagent for advancing our understanding of cholinergic neurotransmission and its modulation in health and disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25NO B10771178 [3H]vesamicol

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C17H25NO

Peso molecular

261.39 g/mol

Nombre IUPAC

4-phenyl-1-(2-tritiooxycyclohexyl)piperidine

InChI

InChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2/i19T

Clave InChI

YSSBJODGIYRAMI-SETVJMCQSA-N

SMILES isomérico

[3H]OC1CCCCC1N2CCC(CC2)C3=CC=CC=C3

SMILES canónico

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O

Origen del producto

United States

Molecular Pharmacology of 3h Vesamicol Binding to Vesicular Acetylcholine Transporter Vacht

Characterization of [3H]Vesamicol Binding Kinetics and Equilibrium

The interaction between this compound and the vesicular acetylcholine (B1216132) transporter (VAChT) is defined by specific kinetic and equilibrium parameters. These are determined through radioligand binding assays, which measure the affinity and density of binding sites in various biological preparations.

Determination of Dissociation Constants (Kd) and Maximal Binding Capacities (Bmax) in Isolated Vesicles and Cell Membranes

Saturation binding experiments, where tissue or cell preparations are incubated with increasing concentrations of this compound, are used to determine the equilibrium dissociation constant (Kd) and the maximum binding capacity (Bmax). The Kd value represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, serving as an inverse measure of binding affinity (a lower Kd indicates higher affinity). The Bmax value reflects the total concentration of binding sites in the preparation. turkupetcentre.netumich.edu

Studies have identified both high- and low-affinity binding sites for this compound in various preparations. In P2 fractions from rat brain, high-affinity sites were found in the cerebral cortex, striatum, and cerebellum, with Kd values ranging from 21 to 28 nM. nih.gov The density of these high-affinity sites (Bmax) was highest in the striatum (1.17 pmol/mg protein), a region rich in cholinergic neurons. nih.gov In cell lines engineered to express VAChT, such as PC12(A123.7) cells, similar high-affinity binding has been characterized. For instance, endogenous rat VAChT in control PC12 cells exhibited a Kd of 34.5 nM with a Bmax of 3.6 pmol/mg protein. researchgate.net In studies using human VAChT expressed in these cells, the Kd for this compound was determined to be approximately 12 nM at neutral pH. nih.gov

These findings suggest that high-affinity this compound binding is associated with functional VAChT located on synaptic vesicles. nih.gov

Table 1: [3H]Vesamicol Binding Parameters in Various Preparations An interactive data table. Click on headers to sort.

PreparationSpeciesKd (nM)Bmax (pmol/mg protein)Reference
Cerebral Cortex (P2 fraction, high affinity)Rat210.38 nih.gov
Striatum (P2 fraction, high affinity)Rat281.17 nih.gov
Cerebellum (P2 fraction, high affinity)Rat220.67 nih.gov
PC12 Cells (endogenous VAChT)Rat34.53.6 researchgate.net
PC12 Cells (expressing human VAChT)Human12 (at neutral pH)Not specified nih.gov
Primary Neuron Cultures (high affinity)Rat64Not specified nih.gov

Analysis of Association (kon) and Dissociation (koff) Rates of this compound-VAChT Complexes

The kinetics of the binding reaction are described by the association rate constant (kon) and the dissociation rate constant (koff). The kon describes the rate at which the this compound-VAChT complex forms, while the koff describes the rate at which it breaks apart. The ratio of these rates (koff/kon) provides a kinetically-derived value for the dissociation constant (Kd). umich.edu

Binding of this compound to rat cerebral cortex preparations reaches equilibrium rapidly, within 4 minutes at 37°C. nih.gov The dissociation of the complex is also relatively swift, with a reported dissociation half-time (t1/2) of 4.9 minutes. nih.gov This corresponds to a koff of approximately 0.14 min-1. More detailed kinetic analyses have revealed that the time-dependent dissociation of bound this compound is biphasic, suggesting a more complex interaction model where the binding site may exist in different states, such as open and partially closed conformations. nih.gov

Evaluation of Binding Reversibility and Stability

The interaction between this compound and VAChT is characterized as reversible. nih.govwikipedia.org This is demonstrated by the measurable dissociation rate and the ability of unlabeled vesamicol (B58441) or other competing ligands to displace the radiotracer from its binding site. nih.gov The stability of the VAChT protein itself is robust under various experimental conditions; for example, long-term exposure to high pH does not denature the transporter or compromise its ability to bind this compound. nih.gov This stability is crucial for ensuring that binding assay results accurately reflect the specific ligand-transporter interaction.

Allosteric Modulation and Non-Competitive Inhibition by Vesamicol

Vesamicol does not compete directly with acetylcholine (ACh) for its binding site on VAChT. Instead, it acts as an allosteric and non-competitive inhibitor, binding to a separate, distinct site on the transporter protein. nih.govnih.gov

Allosteric Binding Site Characterization of Vesamicol on VAChT

Mutational Analysis: Studies involving site-directed mutagenesis have shown that specific mutations within VAChT can dramatically decrease the transporter's affinity for ACh without affecting its affinity for vesamicol. nih.govnih.gov For example, mutation of the residue W331 in rat VAChT led to a 9-fold decrease in ACh affinity with no change in vesamicol binding, clearly distinguishing the two sites. nih.gov

Kinetic Studies: The kinetics of inhibition by vesamicol are non-competitive with respect to ACh transport, a hallmark of allosteric interaction. nih.gov

Structural Biology: Recent high-resolution cryo-electron microscopy (cryo-EM) structures of VAChT have provided definitive visual confirmation of the separate binding sites. cas.cnresearchgate.net These structures reveal the precise binding pocket for vesamicol, showing how it docks into the transporter at a location different from where ACh binds. researchgate.netcas.cnresearchgate.net

While the sites are distinct, they are allosterically coupled. The binding of ACh analogues can competitively inhibit the binding of this compound, indicating that the conformation of the transporter is altered by binding at the substrate site, which in turn influences the vesamicol binding site. nih.gov It is important to note that vesamicol and its derivatives can also bind to sigma receptors, which can complicate the interpretation of binding data in tissues where both targets are present. nih.gov

Non-Competitive Inhibition Mechanism of Acetylcholine Transport

Vesamicol's blockade of VAChT is reversible and non-competitive. wikipedia.orgiiab.me This means that increasing the concentration of the substrate, acetylcholine, cannot overcome the inhibition caused by vesamicol. The mechanism does not involve direct competition for the ACh binding site but rather an indirect obstruction of the transport process.

Structural studies have elucidated this mechanism. Vesamicol binds to VAChT and stabilizes the transporter in its lumen-facing conformation. cas.cn The transport of acetylcholine into the synaptic vesicle requires a cycle of conformational changes, where the transporter alternates between a cytoplasm-facing state (to bind ACh) and a lumen-facing state (to release ACh). By locking the transporter in the lumen-facing state, vesamicol effectively obstructs this conformational transition. cas.cn This prevents the replenishment of ACh into vesicles following their release, ultimately leading to a decrease in subsequent neurotransmitter release. researchgate.net

pH Dependence of this compound Binding to VAChT

The affinity of this compound for VAChT is significantly influenced by pH, revealing the presence of multiple protonation states within the transporter that allosterically modulate ligand binding. nih.govnih.govacs.org

Research has demonstrated that the binding of this compound to VAChT does not follow a simple, bell-shaped curve in response to changing pH. nih.govacs.org This deviation suggests a complex interplay of protonation events at multiple sites on the transporter protein. nih.govnih.govacs.org At acidic pH levels, protons act as competitive inhibitors of this compound binding. nih.govnih.govacs.org Conversely, at alkaline pH, the binding affinity is unexpectedly higher than what would be predicted by the deprotonation of vesamicol alone, indicating that the transporter itself possesses titratable residues that influence binding. nih.govnih.govacs.org

A model has been proposed that accounts for this complex pH-dependent binding profile by identifying at least three distinct protonation sites on VAChT that modulate this compound affinity. nih.govnih.govacs.org The deprotonation of one site is a prerequisite for binding to occur, while the protonation states of the other two sites further fine-tune the affinity of the transporter for this compound. nih.govnih.govacs.org This intricate mechanism underscores the sophisticated regulation of VAChT function by the surrounding ionic environment.

To explain the observed pH-dependent binding of this compound, a model incorporating three specific protonation sites on VAChT has been put forward. nih.govnih.govacs.org These sites are characterized by their distinct acid dissociation constants (pK values):

pK1: This site has a pK value of approximately 6.5. nih.govnih.govacs.org Deprotonation of this site is obligatory for this compound to bind to the transporter. nih.govnih.govacs.org

pKA: With a pK value of around 7.6, the deprotonation of this site leads to a decrease in the affinity of VAChT for this compound. nih.govnih.govacs.org

pKB: This site has a pK value of approximately 10.0. nih.govnih.govacs.org In contrast to site A, the deprotonation of site B results in a significant increase in binding affinity. nih.govnih.govacs.org

The interplay of these protonation sites results in a complex modulation of this compound binding affinity across a wide pH range. For instance, the dissociation constant (Kd) for the complex between protonated this compound and VAChT changes from approximately 12 nM at neutral pH to 2.1 nM at pH 10. nih.govnih.govacs.org

Table 1: Influence of Protonation Sites on this compound Binding Affinity to VAChT

Protonation Site pK Value Effect of Deprotonation on Affinity Fold Change in Affinity
Site 1 6.5 ± 0.1 Obligatory for binding -
Site A 7.6 ± 0.2 Decreases 2.2 ± 0.5
Site B 10.0 ± 0.1 Increases 18 ± 4

Stereoselectivity of Vesamicol Binding and its Enantiomers

The interaction between vesamicol and VAChT exhibits a notable degree of stereoselectivity, with different enantiomers of vesamicol displaying distinct binding affinities. The (-)-enantiomer of vesamicol, specifically (-)-trans-2-(4-phenylpiperidino)cyclohexanol, is the form that binds with high affinity to an allosteric site on VAChT. nih.govacs.org This stereospecificity is a critical factor in the development of selective radioligands for imaging VAChT. researchgate.net

Recent structural studies using cryo-electron microscopy have provided a detailed view of the vesamicol binding pocket within VAChT, revealing the specific amino acid residues that interact with the inhibitor. researchgate.netcas.cn These studies confirm that vesamicol, which is protonated and positively charged at physiological pH, forms important electrostatic interactions within the binding site. researchgate.net For example, the protonated tertiary alkylamine center of vesamicol is positioned near the residue D398, suggesting a critical electrostatic interaction. researchgate.net The hydroxyl group on the cyclohexanol (B46403) ring of vesamicol also forms hydrogen bonds with the residue N302. researchgate.net The high-resolution structural data provides a molecular basis for the observed stereoselectivity and inhibitory action of vesamicol, showing how it stabilizes the transporter in a conformation that prevents the transport of acetylcholine. researchgate.netcas.cn

Research into various analogs of vesamicol has further highlighted the importance of stereochemistry for high-affinity binding. For instance, in vitro binding assays with enantiomers of o-methyl-trans-decalinvesamicol ([¹¹C]OMDV) demonstrated that the (-)-isomer had a significantly higher binding affinity (Ki of 7.2 nM) for VAChT compared to the (+)-isomer (Ki of 57.5 nM). researchgate.net This underscores the precise structural requirements for potent interaction with the vesamicol binding site on VAChT.

Methodological Applications of 3h Vesamicol in Cholinergic Research

In Vitro Radioligand Binding Assays for VAChT Quantification

In vitro binding assays using [3H]vesamicol are a cornerstone for the quantitative analysis of VAChT in tissue homogenates and cell preparations. These techniques enable the precise determination of transporter density and the affinity of other compounds for the vesamicol (B58441) binding site.

Saturation binding assays are performed to determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of this compound for VAChT. In these experiments, tissue preparations, such as a lysed P2 fraction from the brain, are incubated with increasing concentrations of this compound until saturation is reached. The amount of bound radioligand is then measured.

Studies have shown that this compound binding in rat brain preparations reveals at least two distinct binding affinities: a high-affinity site and a low-affinity site. nih.gov The high-affinity binding is stereospecific and associated with the VAChT on synaptic vesicles. nih.gov The Bmax value represents the density of these transporters in a given tissue, while the Kd value reflects the affinity of this compound for the transporter; a lower Kd indicates higher affinity. Binding typically reaches equilibrium rapidly, for instance, within 4 minutes at 37°C in rat cerebral cortex preparations, and is reversible. nih.gov In human VAChT expressed in PC12(A123.7) cells, the dissociation constant for this compound was found to be 12 nM at neutral pH. nih.gov

Table 1: this compound Binding Parameters in Rat Brain Regions This table summarizes the high- and low-affinity binding parameters for this compound in P2 fractions from different regions of the rat brain. Data sourced from reference nih.gov.

Brain RegionHigh-Affinity Kd (nM)High-Affinity Bmax (pmol/mg protein)Low-Affinity Kd (nM)Low-Affinity Bmax (pmol/mg protein)
Striatum281.176903.8
Cerebellum220.678335.2
Cerebral Cortex210.389803.7

Competition binding assays are utilized to determine the affinity (expressed as the inhibitor constant, Ki) of unlabeled compounds for the VAChT binding site. In this setup, a fixed concentration of this compound is incubated with the tissue preparation in the presence of varying concentrations of a competing, unlabeled ligand. The ability of the competitor to displace this compound from its binding site is measured.

These assays are crucial for selectivity profiling, demonstrating that the this compound binding site is distinct from other neurotransmitter receptors. Research shows that this compound binding is effectively displaced by its own analogs but not by drugs selective for a wide range of other targets, including adenosine, adrenergic, amino acid, calcium channel, monoaminergic, opioid, and PCP receptors. nih.gov However, it is important to note that vesamicol and its derivatives can also bind with high affinity to sigma (σ) receptors, which can complicate the interpretation of binding data. nih.gov The contribution of sigma site binding to total this compound binding can be substantial, ranging from 25% in the rat striatum to 60% in the medulla. nih.gov This necessitates careful experimental design, often using sigma-ligands to block these sites, to ensure specific measurement of VAChT binding. nih.gov

Table 2: Displacement of this compound Binding by Various Compounds in Rat Brain This table shows the half-maximal inhibitory concentration (IC50) for several compounds in displacing this compound, indicating their relative affinity for the binding site. Data sourced from reference nih.gov.

Competing CompoundIC50 (nM)Notes
DPPN14A vesamicol analog, demonstrating high-affinity displacement.
Haloperidol43A dopamine (B1211576) antagonist, also shows affinity for the vesamicol site.
Ketanserin500A serotonin (B10506) receptor antagonist, shows moderate to low affinity.
Vesamicol Analog17Another potent inhibitor of vesicular acetylcholine (B1216132) transport. nih.gov

The practical measurement of bound this compound in in vitro assays is commonly achieved through rapid filtration techniques. nih.gov Following incubation of the radioligand with the membrane preparation, the entire mixture is rapidly passed through glass-microfiber filters. nih.govjneurosci.org These filters trap the membranes with the bound this compound, while the unbound radioligand passes through into the filtrate. nih.gov The filters are then quickly washed multiple times with ice-cold buffer to remove any remaining unbound or non-specifically attached radioligand. nih.gov

After washing and drying, the radioactivity retained on the filters is quantified using liquid scintillation counting. nih.govjneurosci.org The filters are placed in vials containing a scintillation cocktail, a solution that emits photons of light when excited by the β-particles emitted from the tritium (B154650) (3H). revvity.co.jprevvity.com A scintillation counter detects these light emissions, and the amount of light is proportional to the amount of this compound bound to the VAChT on the filters. revvity.co.jp This allows for the precise quantification needed for saturation and competition analyses. nih.gov

Autoradiographic Mapping of VAChT Distribution in Research Models

Autoradiography with this compound provides a powerful visual method to map the anatomical distribution of VAChT in tissue sections, offering insights into the organization of cholinergic systems in the brain.

Quantitative autoradiography involves incubating slide-mounted tissue sections, typically from rodent brains, with a solution containing this compound. nih.gov After incubation and washing to remove unbound ligand, the dried slides are apposed to a tritium-sensitive film. nih.govnih.gov The radioactive emissions from the this compound bound to VAChT in the tissue create a latent image on the film.

The resulting autoradiogram provides a detailed map of this compound binding sites. By using calibrated radioactive standards exposed to the same film, the optical density of the film image can be converted into quantitative values of radioligand concentration (e.g., fmol/mg tissue). nih.gov This technique allows for precise quantification and comparison of VAChT density across numerous discrete brain nuclei and subregions within a single experiment. nih.govnih.gov

Autoradiographic studies have revealed a distinct and heterogeneous distribution of this compound binding sites throughout the rat brain, which closely mirrors the distribution of other presynaptic cholinergic markers like choline (B1196258) acetyltransferase (ChAT) and high-affinity choline uptake sites. nih.gov This strong correlation confirms that this compound binding is anatomically associated with cholinergic neurons. nih.gov

Subcellular fractionation studies further confirm that the highest concentrations of this compound binding sites are found in purified synaptic vesicle fractions, consistent with the localization of VAChT. nih.gov

Table 3: Regional Distribution of this compound Binding in Rat Brain This table summarizes the relative density of this compound binding sites as determined by autoradiography. Data sourced from reference nih.gov.

Binding DensityBrain Regions
High Interpeduncular nucleus, cranial nerve nuclei (V and VII).
Moderate Lateral caudate-putamen, medial nucleus accumbens, olfactory tubercle, diagonal band of Broca, basolateral amygdala.
Low Most thalamic nuclei, hypothalamus, cerebellum (except for deep nuclei), hippocampus, cerebral cortex.

The distribution pattern shows a strong alignment with known cholinergic pathways. nih.gov For instance, lesions of cholinergic projections from the basal forebrain to the neocortex or hippocampus result in a significant reduction of this compound binding in these target regions, further solidifying its role as a specific marker for presynaptic cholinergic terminals. nih.gov

Co-localization Studies with Cholinergic Neuronal Markers (e.g., Choline Acetyltransferase, Acetylcholinesterase)

This compound binding sites are anatomically associated with cholinergic neurons in the brain. documentsdelivered.com Autoradiographic studies in the rat brain have demonstrated a strong correlation between the distribution of this compound binding and the localization of established presynaptic cholinergic markers. documentsdelivered.com The distribution patterns of this compound align closely with those of choline acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis, and acetylcholinesterase (AChE). documentsdelivered.comnih.gov For instance, high concentrations of this compound binding are observed in regions known for dense cholinergic innervation, such as the interpeduncular nucleus, cranial nerve nuclei, caudate-putamen, and nucleus accumbens. documentsdelivered.com

Quantitative analysis reveals a high degree of correlation between the densities of this compound binding sites and ChAT activity (r = 0.97) and AChE levels (r = 0.97). documentsdelivered.com This strong co-localization supports the specific association of the vesamicol binding site, the vesicular acetylcholine transporter (VAChT), with cholinergic nerve terminals. documentsdelivered.comnih.govnih.gov While both VAChT and ChAT are required for cholinergic neurotransmission and are expressed in most cholinergic neurons, studies show that immunohistochemistry for VAChT is a reliable method for identifying cholinergic terminal fields, similar to using antibodies for ChAT. nih.gov However, some studies have noted a discrepancy where significant reductions in ChAT activity in certain neurodegenerative diseases are not matched by a proportional decrease in this compound binding. nih.gov This suggests that in some pathological conditions, the VAChT protein may persist on cholinergic terminals even after ChAT activity is lost. nih.gov

Application in Cell Line Expression Systems for VAChT Studies

The PC12 cell line, derived from a rat adrenal medulla pheochromocytoma, is a widely used model in neurobiological research due to its ability to differentiate into neuron-like cells and express many neuronal proteins. nih.govjneurology.com While wild-type PC12 cells express very low levels of endogenous rat VAChT, they can be stably transfected to overexpress human or other species' VAChT. researchgate.netrupress.orgnih.gov These VAChT-transfected PC12 cells provide a robust and controlled system for characterizing the binding and functional properties of the transporter. researchgate.netnih.govplos.org

Binding assays using this compound on membranes prepared from these cells allow for the determination of key pharmacological parameters. Saturation binding experiments are used to calculate the dissociation constant (K_d), a measure of binding affinity, and the maximum binding capacity (B_max), which reflects the density of the expressed transporter. researchgate.netnih.gov For example, in PC12 cells expressing human VAChT, the binding of this compound to the endogenous rat VAChT can be measured and subtracted from the total binding to isolate the specific binding to the human transporter. researchgate.net

Functional assays are also critical. By measuring the uptake of radiolabeled acetylcholine ([3H]ACh) into vesicle preparations from VAChT-transfected PC12 cells, researchers can directly assess the transporter's activity. rupress.orgresearchgate.net These experiments have shown that ACh transport is time-dependent, ATP-dependent, and can be potently inhibited by vesamicol, confirming the functional integrity of the expressed transporter. researchgate.net

Table 1: this compound Binding Parameters in VAChT-Transfected PC12 Cells This table presents representative data from studies using PC12 cells to characterize VAChT.

Cell Type Transporter Ligand K_d (nM) B_max (pmol/mg protein) Source(s)
Control PC12 Endogenous Rat VAChT This compound 34.5 3.6 researchgate.net
Transfected PC12 Human VAChT This compound 2.1 - 12 ~13 - 93 nih.govnih.gov
Transfected PC12 Human VAChT [3H]VAT 6.5 ± 1.7 22.89 ± 1.93 nih.gov
Transfected PC12 D. melanogaster VAChT [3H]-SYN876 0.04 1.56 plos.org

Site-directed mutagenesis in conjunction with expression systems like PC12 cells is a powerful tool for identifying the specific amino acid residues that form the binding sites for substrates and inhibitors on VAChT. nih.govnih.gov By systematically changing individual amino acids, particularly highly conserved aromatic residues (tryptophan, tyrosine, phenylalanine) within the transmembrane domains, researchers can assess the impact of these mutations on transporter function. nih.gov

After creating a mutated VAChT construct, it is expressed in PC12 cells. nih.gov The expression levels of the mutant transporters are often quantified using this compound saturation binding assays to determine the B_max value. nih.gov This normalization is crucial for accurately interpreting any changes in transport activity. nih.gov Competition binding assays, where increasing concentrations of unlabeled vesamicol or acetylcholine are used to displace this compound, are then performed to determine if the mutation altered the transporter's affinity for its ligand. nih.gov

Studies have identified several key residues. For instance, mutating the invariant tryptophan at position 331 (W331) in rat VAChT was found to decrease acetylcholine affinity by up to 9-fold with no effect on vesamicol affinity, suggesting this residue is part of the ACh binding site but not the vesamicol site. nih.govnih.gov Conversely, mutating the highly conserved alanine (B10760859) at position 334 to a phenylalanine (A334F) decreased the affinity for both acetylcholine (14-fold) and vesamicol (4-fold). nih.gov These findings, made possible by this compound binding analysis, are crucial for building three-dimensional models of VAChT and understanding its mechanism of action. cas.cnresearchgate.net

Table 2: Effects of VAChT Mutations on Ligand Binding Affinities Data from studies on human VAChT expressed in PC12A123.7 cells, demonstrating the use of this compound to probe structure-function relationships. nih.gov

Mutation This compound K_v (nM) Fold Change vs. Wild-Type (Vesamicol) Acetylcholine K_AChHA (mM) Fold Change vs. Wild-Type (ACh)
Wild-Type 8.0 ± 0.9 1.0 7.9 ± 1.3 1.0
W331L 11 ± 1 1.4 43 ± 11 5.4
A334F 31 ± 6 3.9 110 ± 20 13.9
F335A 11 ± 1 1.4 12 ± 2 1.5
C391A 13 ± 2 1.6 13 ± 2 1.6

Subcellular Fractionation and Synaptic Vesicle Isolation Studies

Isolating synaptic vesicles is essential for studying their composition and function, including the activity of VAChT. The classic and most common method for this is subcellular fractionation, which separates cellular components based on their size, shape, and density. nih.govnih.govnih.gov The process typically begins with the gentle homogenization of brain tissue in an iso-osmotic sucrose (B13894) solution to preserve the integrity of organelles. nih.govresearchgate.net

This homogenate is then subjected to a series of centrifugation steps at progressively higher speeds, a process known as differential centrifugation. nih.govyoutube.com

Low-speed centrifugation (e.g., ~1,000 g) pellets large debris such as nuclei, intact cells, and cytoskeletal components. nih.gov

The resulting supernatant is then centrifuged at a higher speed (e.g., ~17,000 - 20,000 g) to pellet the "crude synaptosomal" fraction (P2), which contains pinched-off and sealed nerve terminals (synaptosomes), as well as mitochondria and other membranes. nih.govnih.gov

To further purify the synaptic vesicles, the synaptosomal pellet is subjected to osmotic lysis by resuspending it in a hypo-osmotic buffer. This ruptures the synaptosomes, releasing their contents, which include synaptic vesicles. nih.gov

This lysate is then subjected to further high-speed centrifugation. To achieve higher purity, the sample is often layered onto a sucrose density gradient. During ultracentrifugation, components migrate through the gradient and separate into bands based on their density. youtube.commpg.de Synaptic vesicles, being small and relatively light, can be collected from a specific fraction of the gradient, yielding a highly enriched preparation. mpg.de

Once synaptic vesicles are enriched through fractionation techniques, this compound binding assays provide a direct method to quantify the presence and density of VAChT. nih.govdntb.gov.ua Saturation binding analysis is performed on the various subcellular fractions obtained during the purification process. In these assays, the membrane fractions are incubated with increasing concentrations of this compound until the binding sites are saturated. nih.gov

The resulting data are used to calculate the maximum number of binding sites (B_max), which is expressed as picomoles of this compound bound per milligram of protein (pmol/mg protein). nih.govnih.gov This B_max value serves as a quantitative index of VAChT density. By comparing the B_max values across different fractions, researchers can track the enrichment of VAChT. Studies consistently show that the B_max for this compound binding is highest in the most purified synaptic vesicle fractions compared to crude homogenates or synaptosomal fractions, confirming the localization of the transporter to these organelles. nih.gov For example, one study reported that the B_max for high-affinity this compound binding was highest in a partially purified synaptic vesicle fraction, followed by purified synaptosomes, and then crude membranes. nih.gov

Table 3: Enrichment of this compound Binding Sites in Subcellular Fractions of Rat Striatum This table illustrates the progressive increase in the density of high-affinity VAChT binding sites as the purification of synaptic vesicles proceeds. Data adapted from Bahr and Parsons (1993). nih.gov

Subcellular Fraction High-Affinity B_max (pmol/mg protein) Low-Affinity B_max (pmol/mg protein)
P2 Fraction (Lysed) 1.17 3.8
Crude Membranes Data not specified Data not specified
Purified Synaptosomes Higher than P2 Higher than P2
Purified Synaptic Vesicles Highest Highest

Insights into Vacht Structure Function Relationships Through 3h Vesamicol Research

Identification of Key Amino Acid Residues Involved in [3H]Vesamicol Binding

Site-directed mutagenesis studies coupled with this compound binding assays have been pivotal in identifying specific amino acid residues that are critical for the binding of this allosteric inhibitor. These studies have revealed a cluster of residues within the transmembrane domains (TMs) of VAChT that form the vesamicol (B58441) binding pocket.

Early research highlighted the importance of charged residues, with mutations in aspartate-398 (D398), lysine-131 (K131), and aspartate-425 (D425) leading to a significant reduction or complete loss of this compound binding. nih.gov More recent high-resolution cryo-electron microscopy (cryo-EM) structures have provided a more detailed picture of the binding site, confirming the direct electrostatic interaction between D398 in TM10 and the positively charged piperidinyl nitrogen of vesamicol. nih.gov

Further investigations have identified a spatial cluster of residues near the vesicular lumen that are crucial for vesamicol affinity. dntb.gov.ua This includes tryptophan-331 (W331), alanine-334 (A334), and phenylalanine-335 (F335) in TM VIII, as well as cysteine-391 (C391) in TM X. nih.govdntb.gov.ua For instance, mutating A334 to phenylalanine (A334F) was found to decrease vesamicol binding affinity by four-fold. dntb.gov.ua

The hydroxyl group of vesamicol's cyclohexanol (B46403) ring is stabilized through hydrogen bonds with asparagine-302 (N302) and D398. nih.gov Additionally, a number of residues contribute to the hydrophobic and van der Waals interactions that stabilize vesamicol within the binding pocket, including serine-222 (S222), serine-225 (S225), leucine-226 (L226), leucine-305 (L305), histidine-338 (H338), C391, and isoleucine-394 (I394). nih.gov

The following table summarizes the key amino acid residues involved in this compound binding and the observed effects of their mutation.

ResidueLocation (TM)Type of InteractionEffect of Mutation on this compound Binding
D398TM10Electrostatic, Hydrogen BondLoss of binding nih.govnih.gov
K131-Not specifiedInhibition of binding nih.gov
D425-Not specifiedInhibition of binding nih.gov
N302-Hydrogen Bond-
A334TM VIII-4-fold decrease in affinity (A334F) dntb.gov.ua
W331TM VIII-No effect on affinity nih.gov
C391TM XHydrophobic-
S222-Hydrophobic-
S225-Hydrophobic-
L226-Hydrophobic-
L305-Hydrophobic-
H338-Hydrophobic-
I394-Hydrophobic-

Elucidation of VAChT Conformational States and Ligand Accessibility

The binding of this compound has been instrumental in probing the different conformational states of VAChT. The transporter is believed to function via a "rocker-switch" mechanism, alternating between a cytoplasm-facing and a lumen-facing state to translocate acetylcholine (B1216132). Research has shown that vesamicol locks the transporter in a lumen-facing conformation, thereby inhibiting the transport of acetylcholine. cas.cn

The accessibility of the this compound binding site is influenced by the conformational state of the transporter. Studies on the pH dependence of this compound binding have revealed multiple protonation states of VAChT, suggesting that the ionization of specific amino acid residues can modulate the transporter's conformation and, consequently, vesamicol binding affinity. acs.orgnih.govnih.gov For example, at acidic pH, protons compete with this compound for binding. acs.orgnih.govnih.gov A simplified model suggests the involvement of at least three sites in VAChT that can be protonated, with pKa values of approximately 6.5, 7.6, and 10.0. acs.orgnih.govnih.gov Deprotonation of the site with a pKa of 6.5 is obligatory for this compound binding. acs.orgnih.govnih.gov

Furthermore, the kinetics of this compound dissociation from VAChT have provided evidence for different conformational states of the binding site itself. The time-dependent dissociation of bound this compound is biphasic, which suggests that the pathway to and from the binding site can exist in both open and at least partially closed states. acs.orgnih.gov This contrasts with equilibrium saturation curves, which are not biphasic. acs.orgnih.gov This kinetic complexity points to a dynamic structure where ligand access is tightly regulated by the conformational state of the transporter.

Recent cryo-EM studies have provided high-resolution structures of VAChT in its apo state, acetylcholine-bound state, and vesamicol-bound state, all in a lumen-facing conformation. cas.cn These structures offer a static snapshot that confirms the conformational state induced by vesamicol binding, which was previously inferred from kinetic and binding studies using this compound.

Contributions to Homology Modeling and Structural Prediction of VAChT

Prior to the availability of high-resolution structures, homology modeling was a key approach to predict the three-dimensional structure of VAChT. These models were often based on the crystal structures of related transporters from the major facilitator superfamily (MFS). nih.gov Research using this compound has played a crucial role in the development and validation of these theoretical models.

The extensive data generated from site-directed mutagenesis studies, identifying key residues for this compound binding, served as critical experimental restraints for building and refining the homology models. For instance, a proposed homology model of VAChT was considered more consistent with experimental data than an alternative hydropathy model, in part because it could better account for the observed effects of mutations on this compound binding. researchgate.net The equilibrium binding experiments with this compound under non-transporting conditions were directly relevant to interpreting the "resting" conformation of the transporter as depicted in these models. nih.gov

The consistency between the predicted locations of key residues in the homology models and the experimental outcomes of their mutation on this compound binding provided strong support for the accuracy of these models. For example, the spatial clustering of residues like W331, A334, F335, and C391, which were shown to be important for ligand binding through this compound studies, could be rationalized within the framework of the homology models. nih.govdntb.gov.ua

The recent advent of cryo-EM has allowed for the determination of the high-resolution structure of VAChT, including in its vesamicol-bound state. cas.cn These experimental structures now provide a detailed template for understanding the molecular interactions of this compound and serve as a benchmark against which the earlier homology models can be evaluated and further refined. The structural insights gleaned from the vesamicol-bound cryo-EM structure lay a crucial foundation for the rational design of new and more selective radioligands targeting VAChT. researchgate.net

Role of 3h Vesamicol in Understanding Synaptic Vesicle Dynamics and Acetylcholine Release

Investigation of Acetylcholine (B1216132) Quantal Release Mechanisms in Research Models

[3H]Vesamicol and its non-radiolabeled counterpart are instrumental in studying the fundamental unit of neurotransmission—the quantum, which represents the amount of neurotransmitter in a single synaptic vesicle. Vesamicol's ability to inhibit VAChT provides a direct method to manipulate the acetylcholine content of vesicles and observe the downstream effects on quantal size and release probability.

Research using animal models with genetically reduced levels of VAChT has further elucidated the transporter's role in quantal release. nih.gov In mice expressing only about 30% of the normal VAChT levels (VAChT KDHOM), a significant reduction in both quantal size and quantal content was observed compared to wild-type controls. nih.gov This model allows for the study of steady-state reductions in vesicle filling. nih.gov While high-frequency stimulation did not cause a further decrease in the already reduced quantal size in these mice, the typical post-tetanic potentiation of excitatory postsynaptic potential (EPP) amplitude and miniature endplate potential (MEPP) frequency was significantly diminished. nih.gov

Studies on the guinea pig myenteric plexus have shown that while electrical stimulation or KCl depolarization is ineffective at releasing newly synthesized [3H]ACh in the presence of vesamicol (B58441), the Na+/K+ ATPase inhibitor ouabain (B1677812) can induce a Ca2+-dependent release. nih.gov This effect is dependent on the activation of Protein Kinase C (PKC), suggesting that under conditions of VAChT blockade, alternative release pathways can be triggered by specific cellular events. nih.gov

The following table summarizes findings from a study on VAChT-deficient mice, illustrating the impact of reduced VAChT on quantal parameters at the neuromuscular junction.

ParameterWild-Type (WT) MiceVAChT KDHOM MicePercentage Change
MEPP Frequency (s⁻¹) 0.42 ± 0.110.27 ± 0.08~36% decrease
Quantal Content NormalReducedSignificant Decrease
Post-Tetanic Potentiation PresentSignificantly SmallerReduced

Data derived from studies on genetically modified mouse models. nih.gov

Studies on Synaptic Vesicle Recycling and Turnover Processes

The process of synaptic vesicle recycling is crucial for maintaining neurotransmission during sustained neuronal activity. This compound has been a key pharmacological agent in dissecting the stages of this cycle, particularly the refilling of recycled vesicles.

A classic model for these investigations is the electric organ of the electric ray, Torpedo marmorata, which is exceptionally rich in cholinergic synapses. nih.gov In studies using this system, recycled vesicles were identified by their uptake of [3H]acetylcholine. nih.gov When vesamicol was introduced, it effectively blocked the uptake of this radiolabeled ACh into the recycled vesicles. nih.gov This blockade prevented the vesicles from being refilled, which in turn stopped them from rejoining the reserve pool of synaptic vesicles. nih.gov The research suggests that the refilling of vesicles with acetylcholine and ATP increases their osmotic load and hydration, which is necessary for them to mature back into the reserve pool. nih.gov By inhibiting ACh uptake, vesamicol halts this re-maturation process. nih.gov

Research at rat motor nerve terminals has provided further evidence for vesamicol's selective action on the recycling pool of vesicles. nih.gov Nerve stimulation in the presence of vesamicol revealed two distinct populations of miniature endplate potentials (MEPCs): one that was unaffected by the drug and another whose amplitude was selectively reduced. nih.gov This finding supports the hypothesis that vesamicol preferentially acts on the vesicles that are actively recycling, while a reserve pool or a different population of pre-filled vesicles remains less affected during short-term stimulation. nih.gov These results align with a model where both recycled and pre-existing synaptic vesicles are released heterogeneously from the nerve terminal. nih.gov

Modulation of Cholinergic Transmission by Selective VAChT Inhibition

By selectively inhibiting the vesicular acetylcholine transporter, vesamicol serves as a powerful tool to modulate cholinergic transmission and study its physiological roles. The inhibition of VAChT directly limits the amount of acetylcholine that can be packaged into synaptic vesicles, thereby reducing the amount of neurotransmitter released upon nerve stimulation. portlandpress.com

The relationship between ACh storage and its release is complex, and experiments using vesamicol have been fundamental in demonstrating that inhibiting transport into vesicles leads to a decrease in ACh release from nerve terminals. portlandpress.com The reduction in [3H]ACh release following VAChT inhibition is not thought to be related to the vesicle cycling process itself, but rather to the slowed rate of replenishing the neurotransmitter in vesicles that have undergone exocytosis. researchgate.net

This modulation has been explored in various systems. In the striatum, for instance, cholinergic signaling is critical for shaping synaptic plasticity. In a mouse model for DYT1 dystonia, which exhibits cholinergic overactivity and impaired long-term depression (LTD) at corticostriatal synapses, the application of vesamicol was shown to rescue this synaptic plasticity deficit. nih.gov By limiting the amount of ACh released, vesamicol is thought to dampen the excessive activation of postsynaptic M1 muscarinic receptors, thereby restoring the normal expression of LTD. nih.gov This highlights VAChT as a key regulator of cholinergic tone and a potential target for normalizing dysfunctional synaptic plasticity. nih.gov

The following table details the effects of VAChT inhibition by vesamicol in different research preparations.

Research ModelKey Finding with VesamicolImplication for Cholinergic Transmission
Rat Striatal Segments Abolished the release of newly synthesized [3H]ACh. researchgate.netDemonstrates that releasable ACh must be packaged into vesicles via VAChT. researchgate.net
Guinea Pig Myenteric Plexus Blocked [3H]ACh release upon electrical stimulation. nih.govConfirms that vesicular loading is essential for standard evoked neurotransmission. nih.gov
Torpedo Electric Organ Prevented recycled vesicles from rejoining the reserve pool. nih.govShows that VAChT activity is crucial for the maturation and reuse of synaptic vesicles. nih.gov
DYT1 Dystonia Mouse Model Rescued long-term depression (LTD) at corticostriatal synapses. nih.govIndicates that modulating VAChT activity can correct pathological changes in synaptic plasticity. nih.gov

Contribution of 3h Vesamicol Research to Understanding Cholinergic System Dysregulation in Disease Models

Insights into Cholinergic Deficits in Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's, ALS) as Investigated in in vitro and ex vivo Brain Tissues and Animal Models

Research employing [3H]vesamicol has revealed a complex picture of cholinergic terminal pathology in neurodegenerative diseases. A consistent finding across studies of post-mortem brain tissue from patients with Alzheimer's disease and Parkinson's disease is a marked decrease in the activity of choline (B1196258) acetyltransferase (ChAT), the enzyme that synthesizes acetylcholine (B1216132). nih.govnih.gov This reduction in ChAT activity is a well-established indicator of the loss of cholinergic neurons or their metabolic impairment.

However, studies using this compound to measure the density of VAChT often show a surprising discrepancy. In the temporal cortex of patients with Alzheimer's or Parkinson's disease, the number of this compound binding sites was found to be the same as or even higher than in control subjects, despite significant decreases in ChAT activity. nih.govdntb.gov.ua Similar results were observed in the frontal cortex and amygdala of patients with Alzheimer's, Parkinson's with dementia, and Down's syndrome, where ChAT activity was reduced by as much as 60-80%, while this compound binding was normal or only slightly reduced. nih.gov This pattern was also replicated in rat models with quisqualic acid-induced lesions of the nucleus basalis magnocellularis, a key cholinergic nucleus that degenerates in Alzheimer's disease. nih.gov

In the context of amyotrophic lateral sclerosis (ALS), research on post-mortem spinal cord tissue has shown that despite a profound loss of motor neurons in the ventral horn, the binding of this compound was not decreased compared to controls. nih.govresearchgate.net This finding suggests that the remaining, presumably hyperactive, motor neurons may have an increased density of VAChT. nih.govresearchgate.net

These findings collectively suggest that the loss of cholinergic markers in neurodegenerative diseases is not uniform. While the capacity to synthesize acetylcholine (indicated by ChAT activity) is severely compromised, the vesicular storage machinery (indicated by this compound binding to VAChT) may be preserved or even upregulated in the surviving neurons. This points to a potential compensatory mechanism where the remaining cholinergic terminals attempt to maintain neurotransmission in the face of ongoing neurodegeneration. nih.gov

Table 1: Comparison of Cholinergic Markers in Neurodegenerative Disease Models

Disease ModelBrain/Tissue RegionChAT Activity ChangeThis compound Binding (VAChT Density) ChangeReference
Alzheimer's Disease (Human Post-mortem)Temporal CortexDecreasedUnchanged or Increased nih.gov
Parkinson's Disease (Human Post-mortem)Temporal CortexDecreasedUnchanged or Increased nih.gov
Alzheimer's & Parkinson's with Dementia (Human Post-mortem)Frontal Cortex & AmygdalaSignificantly DecreasedNormal or Slightly Reduced nih.gov
ALS (Human Post-mortem)Spinal Cord (Ventral Horn)(Motor Neuron Loss)Unchanged (suggesting upregulation in remaining neurons) nih.gov
Rat Model (Quisqualic Acid Lesion)Cerebral CortexDecreasedUnchanged or Increased nih.gov

Studies on VAChT Upregulation or Downregulation in Experimental Conditions

The paradoxical findings in post-mortem tissues from neurodegenerative disease patients have spurred further investigation into the regulation of VAChT expression under various experimental conditions. The use of this compound has been central to these studies.

Upregulation: The prevailing hypothesis to explain the preserved or elevated this compound binding in the face of cholinergic cell loss is the compensatory upregulation of VAChT in surviving neurons. nih.gov In ALS models, the lack of a decrease in this compound binding in the spinal cord, despite significant motor neuron death, is interpreted as evidence for an upregulated synthesis of vesicular membranes and VAChT in the remaining, hyperactive neurons. nih.govresearchgate.net This suggests an attempt by the system to enhance the packaging and release of acetylcholine to compensate for the reduced number of functional neurons.

Further evidence for VAChT upregulation comes from a mouse model of DYT1 dystonia. In these mice, researchers found a significant increase in the protein level of VAChT in the dorsal striatum, which was associated with an altered cholinergic tone. accademialimpedismov.it This upregulation was functionally significant, as the blockade of VAChT with vesamicol (B58441) rescued deficits in synaptic plasticity. accademialimpedismov.it

Downregulation: Conversely, experimental models involving the genetic deletion or knockdown of the VAChT gene (SLC18A3) provide clear examples of downregulation. In VAChT knockout mice (VAChTdel/del), there is a complete absence of VAChT mRNA and protein. nih.gov This leads to a failure of depolarization-evoked acetylcholine release from synaptosomes and is lethal shortly after birth, highlighting the essential role of VAChT in vital functions like respiration. nih.gov Mice with a partial reduction (knockdown) in VAChT expression also exhibit significant cognitive and neuromuscular deficits, demonstrating a dose-dependent effect of VAChT levels on cholinergic function. nih.gov

Studies involving neurotoxin-induced lesions of cholinergic pathways also demonstrate VAChT downregulation. Lesions of cholinergic projections to the neocortex or hippocampus in rats resulted in a reduction of this compound binding in these target regions, consistent with the loss of cholinergic terminals. nih.gov

Table 2: Experimental Conditions Affecting VAChT Levels as Measured by this compound Binding or Protein Expression

Experimental ConditionModelEffect on VAChTObservationReference
Neurodegeneration (Compensatory)ALS Post-mortem Spinal CordUpregulation (in remaining neurons)No net decrease in this compound binding despite motor neuron loss. nih.gov
Neurodegeneration (Compensatory)Alzheimer's/Parkinson's Post-mortem BrainUpregulation (in remaining neurons)This compound binding is preserved or increased despite decreased ChAT. nih.gov
Genetic Dystonia ModelTor1a+/- Mouse (DYT1 Dystonia)UpregulationIncreased VAChT protein levels in the dorsal striatum. accademialimpedismov.it
Gene KnockoutVAChTdel/del MouseDownregulation (complete loss)Absence of VAChT mRNA and protein; loss of ACh release. nih.gov
Neurotoxin-induced LesionRat with Cortical/Hippocampal Cholinergic LesionsDownregulationReduced this compound binding in denervated areas. nih.gov

Research on VAChT as a Biomarker for Cholinergic Neuron Integrity in Preclinical Studies

The specific localization of VAChT to the synaptic vesicles of cholinergic neurons makes it an excellent biomarker for the integrity of these nerve terminals. This compound, by binding to VAChT, has been instrumental in validating this concept in preclinical research.

Autoradiographic studies in the rat brain have shown a strong correlation between the distribution of this compound binding sites and the distribution of other established cholinergic markers, such as acetylcholine itself (r = 0.88), choline acetyltransferase (ChAT) (r = 0.97), and the high-affinity choline transporter (r = 0.95-0.99). nih.gov This anatomical co-localization confirms that this compound binding provides a reliable map of cholinergic innervation. nih.govumich.edu

Furthermore, the sensitivity of this compound binding to the loss of cholinergic neurons has been demonstrated in lesion studies. As mentioned, the destruction of cholinergic pathways leads to a decrease in this compound binding in the corresponding terminal fields. nih.gov Interestingly, the reduction in this compound binding after a lesion is sometimes less pronounced than the reduction in ChAT activity, a phenomenon that may reflect the compensatory upregulation of VAChT in surviving terminals or the presence of the transporter in axons and not just terminals. nih.gov

The success of this compound in preclinical in vitro and ex vivo studies has paved the way for the development of vesamicol-based radiotracers for in vivo imaging techniques like Positron Emission Tomography (PET). Analogs such as [18F]fluoroethoxy-benzovesamicol ([18F]FEOBV) and [18F]VAT have been developed to quantify VAChT in the living brain, allowing for the non-invasive assessment of cholinergic terminal density. umich.edunih.gov The validation of these PET tracers often relies on direct comparison with the in vitro binding patterns of this compound or its derivatives, confirming the translatability of the findings from basic research to potential clinical applications. nih.gov These advanced imaging tools, built upon the foundational research with this compound, hold promise for tracking the progression of cholinergic deficits in neurodegenerative diseases and for evaluating the efficacy of therapeutic interventions.

Table 3: Compound Names

Abbreviation/Trivial NameSystematic Name
This compound[3H]-trans-2-(4-phenylpiperidino)cyclohexanol
Acetylcholine (ACh)2-acetoxy-N,N,N-trimethylethan-1-aminium
Quisqualic Acid(2S)-2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid
[18F]FEOBV[18F]fluoroethoxy-benzovesamicol
[18F]VAT(R)-5-([18F]fluoroethoxy)-N-((1-(5-(2-hydroxyethoxy)pyridin-2-yl)piperidin-4-yl)methyl)-2,3-dimethoxybenzamide

Advanced Methodologies and Future Directions in 3h Vesamicol Enabled Research

Integration with Advanced Biophysical Techniques for VAChT Structural Analysis

The precise structural determination of membrane proteins like the vesicular acetylcholine (B1216132) transporter (VAChT) has been significantly advanced by techniques such as cryo-electron microscopy (cryo-EM). Recent breakthroughs have provided high-resolution structures of human VAChT, including its conformation when bound to the inhibitor vesamicol (B58441). nih.govrcsb.orgresearchgate.net These structural studies offer a static snapshot of the transporter, revealing the architecture of the binding pocket and the key residues involved in ligand interaction. nih.govresearchgate.net

However, these structural models are powerfully complemented by the functional data derived from [3H]vesamicol binding assays. For instance, after a cryo-EM structure identifies putative binding site residues, site-directed mutagenesis can be performed to alter these amino acids. nih.gov The functional consequence of these mutations is then quantitatively assessed by measuring their impact on this compound binding affinity (Kd) and maximum binding capacity (Bmax). nih.govresearchgate.net A significant change in these parameters validates the structural observation and confirms the residue's importance in vesamicol recognition. nih.gov

Recent cryo-EM structures of the human VAChT-vesamicol complex, resolved to 3.5 Å, show that VAChT adopts a lumen-facing conformation when bound to the inhibitor. nih.gov These studies identified specific residues, such as Asp398, as being critical for the electrostatic interaction with vesamicol. nih.gov This finding was subsequently confirmed by mutagenesis studies where altering Asp398 nearly abolished this compound binding, thereby validating the structural model with functional data. nih.gov This synergy between high-resolution imaging and radioligand binding assays provides a comprehensive understanding of VAChT structure and the inhibitory mechanism of vesamicol. nih.govresearchgate.net

Computational Modeling and Docking Studies of this compound-VAChT Interactions

In the absence of high-resolution crystal structures for every state of a transporter, computational modeling serves as a vital tool for predicting protein architecture and ligand interactions. Homology models of VAChT have been constructed based on the known structures of related proteins from the major facilitator superfamily (MFS). nih.gov These models are then refined and validated using experimental data, with this compound binding affinities playing a crucial role.

Molecular docking studies use these models to predict the precise binding pose of vesamicol within the VAChT protein. These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies have identified amino acid residues like Asp A:202, Ser A:480, and Asp A:483 as being engaged in vesamicol binding. The accuracy of these computational predictions is benchmarked against experimental binding data obtained from competitive displacement assays using this compound.

Furthermore, quantitative structure-activity relationship (2D-QSAR) models have been developed for vesamicol analogs to understand the structural features required for their binding to VAChT. These models rely on the binding affinity (Ki) values of various compounds, which are determined through competitive binding experiments against this compound. The resulting computational models help correlate molecular descriptors with binding affinity, guiding the rational design of new, more potent, or selective ligands. The binding pose of vesamicol is also validated by molecular dynamics (MD) simulations, which provide insight into the dynamic stability of the interaction. nih.gov

Table 1: Predicted Molecular Interactions of Vesamicol with VAChT
CompoundBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Types
Vesamicol-27.572Asp A:202, Ser A:480, Asp A:483Hydrogen Bonds, π-Anion Interactions

Synergistic Use with Genetic and Optogenetic Tools for Precise Cholinergic System Manipulation

The development of sophisticated genetic and optogenetic tools has revolutionized neuroscience, allowing for the precise manipulation of specific neuronal circuits. Genetic models, such as VAChT knockout or knockdown mice, are fundamental to understanding the transporter's role in neurodevelopment and function. nih.gov In these studies, this compound binding assays serve as a critical validation step to quantify the reduction in VAChT expression in specific brain regions or the entire central nervous system. nih.gov For example, studies in VAChT knockout mice have confirmed the absence of the transporter, which is essential for interpreting the resulting physiological and behavioral phenotypes, such as impacts on neuromuscular development. nih.gov

Optogenetics, which uses light to control the activity of genetically modified neurons, offers unparalleled temporal and spatial precision in studying neural circuits. nih.gov While optogenetic stimulation can directly activate or inhibit cholinergic neurons, this compound provides an essential downstream analytical tool. Researchers can use optogenetic manipulation to induce specific patterns of cholinergic activity and then employ quantitative autoradiography with this compound to measure resulting changes in VAChT density or distribution. This combination allows for a direct correlation between the activity of cholinergic neurons and the regulation of this key presynaptic protein.

Although direct studies combining optogenetics with this compound analysis are emerging, the principle is well-established. For instance, after prolonged optogenetic-induced changes in cholinergic tone, researchers could assess neuroadaptive responses by measuring VAChT levels with this compound, thereby linking functional manipulation directly to molecular expression.

Role of this compound as a Foundation for Developing Non-tritiated VAChT Probes for in vivo Imaging Research

A major goal in cholinergic research is the development of non-invasive imaging agents to visualize and quantify VAChT in the living human brain, particularly for the early diagnosis of neurodegenerative diseases like Alzheimer's. ebi.ac.uknih.gov Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful in vivo imaging techniques that require specific radiotracers, typically labeled with isotopes like Carbon-11 ([11C]) or Fluorine-18 ([18F]). ebi.ac.uknih.gov

The development of virtually all VAChT PET and SPECT ligands has been built upon the foundational structure of vesamicol. ebi.ac.uknih.gov this compound is the gold standard against which new candidate tracers are measured. The initial and most critical step in screening new compounds is to determine their binding affinity and selectivity for VAChT. This is accomplished through in vitro competitive binding assays where the new, unlabeled compound's ability to displace this compound from its binding site on VAChT is measured. nih.gov These experiments yield the inhibition constant (Ki), a crucial parameter indicating the ligand's potency. researchgate.net

A significant challenge in this field has been overcoming the low selectivity of vesamicol, which also binds to sigma (σ) receptors. ebi.ac.uknih.gov Therefore, these competitive binding assays are also performed for σ1 and σ2 receptors (using specific radioligands like 3H-pentazocine) to determine the new compound's selectivity profile. nih.gov Numerous vesamicol analogs, such as benzovesamicols and decalinvésamicols, have been synthesized and evaluated using this this compound-based screening paradigm. ebi.ac.uk Promising candidates like (-)-[18F]FEOBV and [11C]OMDV have emerged from this process, demonstrating high affinity for VAChT and improved selectivity over sigma receptors. ebi.ac.uk The tritiated counterpart of a new PET tracer, such as [3H]VAT, is often synthesized to fully characterize its binding properties before extensive clinical use of the [18F] version. researchgate.net This entire developmental pipeline relies fundamentally on this compound as the initial benchmark for affinity and specificity.

Table 2: In Vitro Binding Affinities (Ki, nM) of Vesamicol Analogs Determined in Competition Assays with this compound
CompoundVAChT Affinity (Ki, nM)σ1 Receptor Affinity (Ki, nM)σ2 Receptor Affinity (Ki, nM)Source
(-)-Vesamicol4.4 - 13.073.8 - 74.9346 - 421 ebi.ac.uk
(-)-o-Methylvesamicol (OMV)6.733.7266 ebi.ac.uk
(-)-o-Iodo-trans-decalinvesamicol (OIDV)15.062.2554 ebi.ac.uk
(-)-2-methylspirobenzovesamicol16 ± 4470 ± 100> 1000 nih.gov
(-)-FEOBV1.5 ± 0.3456 ± 73> 1000 nih.gov

Q & A

Basic Research Question

Perform triplicate measurements at 6–8 ligand concentrations spanning sub-saturating to saturating ranges.

Subtract non-specific binding (measured with 1 µM unlabeled vesamicol) from total binding.

Use non-linear regression to fit data to the equation: B = (Bmax × [L]) / (Kd + [L]), where B is bound ligand and [L] is free ligand concentration.

Validate assays with positive controls (e.g., VAChT-rich tissues like Torpedo electric organ) .

How should researchers address contradictions in reported VAChT ligand efficacy across studies (e.g., this compound vs. [3H]cytisine)?

Advanced Research Question
Contradictions may arise from differences in experimental models (e.g., cell lines vs. native tissue) or assay conditions (e.g., pH, temperature). For example:

  • This compound binds VAChT with higher specificity in synaptic vesicles, while [3H]cytisine preferentially labels nicotinic acetylcholine receptors .
  • Resolve discrepancies by standardizing protocols (e.g., pH 7.4, 37°C) and cross-validating results with orthogonal methods like functional acetylcholine release assays .

How does pH influence this compound binding to VAChT, and how can this be leveraged in mechanistic studies?

Advanced Research Question
VAChT exhibits pH-dependent binding due to protonation of critical residues (e.g., Glu309). Wild-type VAChT shows maximal this compound binding at pH ~8.0, while the E309K mutant shifts this peak to pH ~7.0 . To study this:

Perform binding assays in buffers with pH 5.0–11.0.

Compare wild-type and mutant VAChT to identify residues involved in proton coupling.

Use these data to model VAChT’s conformational changes during acetylcholine transport .

What experimental strategies can elucidate the role of specific residues (e.g., E309) in VAChT-[3H]vesamicol interactions?

Advanced Research Question

Generate VAChT mutants (e.g., E309K) via site-directed mutagenesis.

Compare binding kinetics (Kd, Bmax) between wild-type and mutant proteins.

Pair binding data with functional assays (e.g., acetylcholine uptake inhibition) to link structural changes to transport activity.

Use molecular dynamics simulations to predict how mutations alter ligand-receptor interactions .

How can this compound be used to study functional vesicular acetylcholine release in synaptic preparations?

Advanced Research Question

Pre-load synaptic vesicles with [3H]acetylcholine in the presence/absence of vesamicol.

Measure stimulus-evoked release (e.g., electrical field stimulation) and compare to basal release.

Vesamicol inhibits quantal release by ~70% in mouse hemidiaphragm preparations, confirming its role in blocking vesicular loading .

Use calcium-free conditions to isolate non-quantal release mechanisms .

What are the advantages and limitations of using this compound compared to other VAChT ligands (e.g., [3H]nicotine) in autoradiography?

Advanced Research Question

Ligand Advantages Limitations
This compoundHigh specificity for VAChT; insensitive to cholinesterase degradationDoes not distinguish between active/inactive transporter conformations
[3H]nicotineLabels nicotinic receptors for co-localization studiesCross-reactivity with non-VAChT targets

How should non-linear or biphasic this compound binding curves be interpreted?

Advanced Research Question
Non-linear curves may indicate:

  • Multiple binding sites : Fit data to a two-site model and compare goodness-of-fit (e.g., Akaike criterion).
  • Allosteric modulation : Test for cooperativity using Hill coefficients.
  • Technical artifacts : Ensure ligand stability (e.g., avoid radiolysis by storing this compound at −80°C) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.